6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a benzyloxymethyl group attached to the sixth carbon and a hydroxyl group on the third carbon. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method involves the use of 3,4-dihydropyran and benzyl alcohol under acidic conditions to form the benzyloxymethyl group. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of protective groups and selective deprotection steps are crucial in the large-scale synthesis to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxymethyl group can be reduced to form a hydroxymethyl group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxymethyl group can yield a hydroxymethyl group.
Scientific Research Applications
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The benzyloxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. The hydroxyl group can form hydrogen bonds and participate in various biochemical reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring structure but with additional phenylthio and hydroxyl groups.
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Uniqueness
6-(Benzyloxymethyl)tetrahydro-2H-pyran-3-ol is unique due to the presence of both a benzyloxymethyl group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C13H18O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChI Key |
UBVKTINGXYGJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.